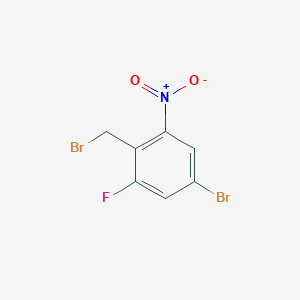

5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene

Descripción

Molecular Formula: C₇H₄Br₂FNO₂ Molecular Weight: ~313 g/mol (calculated) Structure: The compound features a benzene ring substituted with:

- A bromine atom at position 5,

- A bromomethyl group (-CH₂Br) at position 2,

- A fluoro group at position 1,

- A nitro group (-NO₂) at position 3.

This arrangement confers distinct electronic and steric properties. The bromomethyl group enhances reactivity in alkylation or nucleophilic substitution reactions, while the nitro group acts as a strong electron-withdrawing moiety, directing further electrophilic substitutions to specific positions .

Propiedades

Fórmula molecular |

C7H4Br2FNO2 |

|---|---|

Peso molecular |

312.92 g/mol |

Nombre IUPAC |

5-bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2 |

Clave InChI |

CQDSHYFNSAVOOT-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)F)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 2-(bromomethyl)-1-fluoro-3-nitrobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 5-bromo-2-(bromomethyl)-1-fluoro-3-aminobenzene.

Coupling Reactions: Formation of biaryl compounds with various functional groups.

Aplicaciones Científicas De Investigación

5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of bioactive compounds for studying biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: In the production of advanced materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene depends on its chemical reactivity. The presence of electron-withdrawing groups like nitro and fluoro enhances its electrophilicity, making it susceptible to nucleophilic attacks. The bromine atoms facilitate various substitution reactions, allowing the compound to act as a versatile building block in organic synthesis .

Comparación Con Compuestos Similares

Table 1: Key Properties of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene and Analogues

Reactivity and Electronic Effects

- Bromomethyl vs. Chloro/Methyl : The bromomethyl group (-CH₂Br) in the target compound enables facile nucleophilic substitution (e.g., Suzuki coupling), whereas chloro or methyl substituents in analogues (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit lower leaving-group ability .

- Nitro Group Influence : The nitro group at position 3 strongly deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. This contrasts with analogues lacking nitro groups (e.g., 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene), where fluorine substituents exert weaker electronic effects .

Research Findings and Trends

- Reactivity Hierarchy : Bromomethyl-substituted nitrobenzenes demonstrate higher reactivity in substitution reactions compared to chloro or alkoxy analogues, as evidenced by their use in palladium-catalyzed couplings .

- Thermal Stability: Nitro-containing compounds (e.g., the target) may exhibit lower thermal stability than non-nitro analogues, necessitating controlled storage conditions (e.g., 0–6°C for 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene) .

Actividad Biológica

5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is a halogenated nitrobenzene derivative characterized by its unique structure, which includes multiple electronegative substituents. This compound, with the molecular formula CHBrFNO, has garnered attention in various fields, particularly medicinal chemistry and materials science, due to its potential biological activity. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure includes:

- Bromine atoms : Two bromine substituents that enhance reactivity.

- Fluorine atom : Contributes to the compound's electrophilic character.

- Nitro group : Known for its electron-withdrawing properties, which can influence biological interactions.

Mechanisms of Biological Activity

The biological activity of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is primarily attributed to:

- Nucleophilic Aromatic Substitution : The bromine atoms can act as leaving groups, facilitating reactions with nucleophiles.

- Electrophilic Interactions : The nitro and fluorine groups can engage in electrophilic interactions with biological targets, potentially leading to inhibition of enzymes or other biomolecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene exhibit significant antimicrobial properties. For instance:

- Structure-Activity Relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like nitro enhances antibacterial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene | Not specified | Antibacterial potential inferred from structural similarities |

| Related Compounds | 6.25 - 25 | Antifungal activity observed |

Case Study: Interaction with Biomolecules

In a case study examining the interaction of halogenated compounds with biomolecules, 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene was tested for its potential to inhibit specific enzymes involved in bacterial metabolism. The results indicated:

- A significant reduction in enzyme activity at varying concentrations, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Applications in Medicinal Chemistry

The compound is being investigated for its potential use in drug development due to:

- Its ability to serve as an intermediate in synthesizing more complex organic molecules.

- Its structural features that may provide unique binding interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.